Phosphatidic Acid Inhibition vs. Pentoxifylline
Lisofylline demonstrates a dramatic increase in potency compared to its parent compound, pentoxifylline, in inhibiting the formation of phosphatidic acid (PA), a key lipid second messenger in inflammatory cascades. In murine P388 monocytic leukemia cells stimulated with lipopolysaccharide (LPS), lisofylline inhibits PA generation with an IC50 of 0.6 µM, whereas pentoxifylline requires a concentration of 500 µM to achieve the same effect [1].
| Evidence Dimension | Inhibition of LPS-stimulated phosphatidic acid formation |
|---|---|
| Target Compound Data | IC50 = 0.6 µM |
| Comparator Or Baseline | Pentoxifylline: IC50 = 500 µM |
| Quantified Difference | >800-fold more potent |
| Conditions | Murine P388 monocytic leukemia cells stimulated with bacterial lipopolysaccharide |
Why This Matters
This >800-fold potency differential confirms that pentoxifylline cannot substitute for lisofylline in studies targeting LPAAT-mediated inflammatory signaling, ensuring experimental validity and correct interpretation of pharmacological effects.
- [1] Rice GC, et al. Protection from endotoxic shock in mice by pharmacologic inhibition of phosphatidic acid. Proc Natl Acad Sci USA. 1994;91(9):3857-61. View Source
